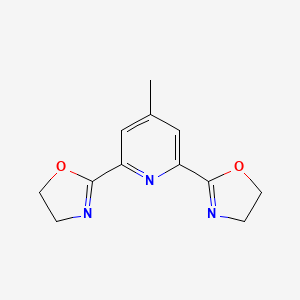
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine is a chemical compound that features a pyridine ring substituted with two oxazoline groups at the 2 and 6 positions and a methyl group at the 4 position. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine typically involves the reaction of a pyridine derivative with oxazoline precursors. One common method starts with 4-methyl-2,6-dibromopyridine, which undergoes a nucleophilic substitution reaction with 2-oxazoline under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The methyl group and oxazoline rings can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and supramolecular structures.
Mécanisme D'action
The mechanism of action of 2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can influence the reactivity and stability of the metal complexes formed, making it a valuable ligand in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4,5-dihydro-4-phenyl-2-oxazolyl)pyridine: This compound features phenyl groups instead of methyl groups, which can affect its steric and electronic properties.
2,6-Bis(4,5-dihydro-4-tert-butyl-2-oxazolyl)pyridine: The presence of tert-butyl groups provides increased steric hindrance and hydrophobicity.
Uniqueness
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it particularly effective as a ligand in catalysis and coordination chemistry, where precise control over reactivity and selectivity is required .
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-9(11-13-2-4-16-11)15-10(7-8)12-14-3-5-17-12/h6-7H,2-5H2,1H3 |
Clé InChI |
ROMUOMBXNUEJHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C2=NCCO2)C3=NCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















